Lipophilicity Advantage: Predicted LogP of 2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran vs. the 3-Methylthio-2,5-diphenylfuran Analog
A direct comparison of predicted lipophilicity reveals a substantial difference between the target compound and its closest commercially available analog. 2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran (CAS 88319-95-3) has a predicted LogP of 5.64, whereas 3-(methylthio)-2,5-diphenylfuran (CAS 1020208-72-3) has a predicted LogP of 5.20 [1][2]. This delta of 0.44 log units indicates that the additional 2-methyl group significantly increases hydrophobicity, which directly impacts partitioning behavior, membrane permeability, and potential for non-specific binding in biological assays. For procurement decisions in medicinal chemistry or chemical biology, this quantifiable difference in lipophilicity can be critical for tuning ADME properties or achieving target engagement.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.64 |
| Comparator Or Baseline | 3-(methylthio)-2,5-diphenylfuran (CAS 1020208-72-3): LogP = 5.20 |
| Quantified Difference | ΔLogP = +0.44 |
| Conditions | Predicted values from database listings (ALOGPS/consensus method) |
Why This Matters
The +0.44 LogP difference is significant for modulating passive membrane permeability and non-specific binding, directly influencing the choice of building block for hit-to-lead optimization programs.
- [1] yybyy.com. 2-methyl-3-methylsulfanyl-4,5-diphenylfuran. CAS 88319-95-3. https://www.yybyy.com/cas/88319-95-3.html (accessed May 13, 2026). View Source
- [2] yybyy.com. 3-(methylthio)-2,5-diphenylfuran. CAS 1020208-72-3. https://www.yybyy.com/cas/1020208-72-3.html (accessed May 13, 2026). View Source
